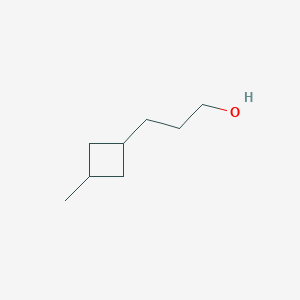

3-(3-Methyl-cyclobutyl)-propan-1-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3-(3-methylcyclobutyl)propan-1-ol |

InChI |

InChI=1S/C8H16O/c1-7-5-8(6-7)3-2-4-9/h7-9H,2-6H2,1H3 |

InChI Key |

RMRJTEROUXWSKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)CCCO |

Origin of Product |

United States |

General Context and Structural Significance Within Carbocyclic Chemistry

3-(3-Methyl-cyclobutyl)-propan-1-OL belongs to the family of carbocyclic compounds, which are organic molecules containing one or more rings of carbon atoms. The defining feature of this molecule is the presence of a cyclobutane (B1203170) ring, a four-membered carbon ring. Cyclobutane and its derivatives are notable in organic chemistry due to the inherent ring strain of the four-membered ring. This strain influences the molecule's conformation and reactivity. rsc.orgcapes.gov.br

The structure of this compound incorporates a methyl group on the cyclobutane ring and a propan-1-ol side chain. This combination of a strained ring system and a functionalized alkyl chain provides a unique three-dimensional structure. Such sp³-rich, rigid backbones are of increasing interest in medicinal chemistry as they can act as bioisosteres for flat, aromatic rings, allowing for better exploration of three-dimensional chemical space. nih.gov The presence of both a primary alcohol and a substituted cyclobutane ring offers two distinct points for further chemical modification.

Key Structural Features:

Cyclobutane Ring: A four-membered carbocyclic ring.

Methyl Group: A substituent on the cyclobutane ring.

Propan-1-ol Side Chain: A three-carbon chain with a terminal primary alcohol.

Importance As a Synthetic Motif in Complex Molecule Construction

The structural features of 3-(3-Methyl-cyclobutyl)-propan-1-OL make it a valuable synthetic motif in the construction of more complex molecules. Cyclobutane (B1203170) derivatives are considered versatile building blocks in organic synthesis. rsc.orgchemistryviews.org They can be used to create a variety of other molecular architectures through ring-opening, ring-expansion, or ring-contraction reactions. acs.org

The primary alcohol group of the propan-1-ol side chain is a key functional handle. Alcohols are readily converted into a wide range of other functional groups, such as aldehydes, carboxylic acids, esters, and halides. This versatility allows chemists to incorporate the 3-(3-methyl-cyclobutyl) moiety into larger molecular frameworks through various coupling reactions. For instance, the alcohol can be oxidized to an aldehyde, which can then participate in reactions like the Wittig or Grignard reactions to form new carbon-carbon bonds.

Furthermore, the cyclobutane ring itself can be a precursor to other ring systems. For example, under certain conditions, cyclobutyl-substituted carbocations can rearrange to form cyclopropylcarbinyl cations, leading to the formation of cyclopropane-containing molecules. marquette.edu The ability to introduce this strained ring system and then manipulate it to create other cyclic or acyclic structures is a powerful tool in a synthetic chemist's arsenal.

Theoretical and Computational Investigations on 3 3 Methyl Cyclobutyl Propan 1 Ol

Conformational Analysis and Energy Landscapes

The conformational landscape of 3-(3-Methyl-cyclobutyl)-propan-1-OL is primarily defined by two key structural features: the puckering of the cyclobutane (B1203170) ring and the rotation around the single bonds of the n-propanol substituent.

The cyclobutane ring is not planar. To alleviate torsional strain from eclipsing hydrogen atoms, it adopts a "puckered" or "butterfly" conformation. researchgate.netyoutube.com This puckering is a dynamic equilibrium where the ring rapidly inverts between two equivalent puckered conformations at room temperature. researchgate.net High-level ab initio calculations on unsubstituted cyclobutane place the energy barrier for this ring inversion at approximately 1.4-1.5 kcal/mol (around 482-498 cm⁻¹). nih.govnih.govresearchgate.net The puckered structure has C-C-C bond angles of about 88°, a significant deviation from the ideal sp³ angle of 109.5°, which is the primary source of its considerable ring strain (approximately 26.3 kcal/mol). masterorganicchemistry.commasterorganicchemistry.com

The presence of substituents—a methyl group and a propanol (B110389) group—complicates this picture. The substituents can occupy either pseudo-axial or pseudo-equatorial positions on the puckered ring. The lowest energy conformation will seek to minimize steric hindrance by placing the larger substituent, the propanol group, in a more sterically favorable equatorial position.

Furthermore, the n-propanol side chain possesses rotational freedom around the C-C and C-O bonds. The rotation around the C-C bonds, particularly the bond connecting the ring to the side chain, will have specific energy minima and maxima corresponding to staggered and eclipsed conformations, respectively. The energy barrier for rotation in simple alkanes is typically around 3-4 kcal/mol. chemistrysteps.com

The interplay between ring puckering and side-chain rotation creates a complex potential energy surface with multiple local minima. A full conformational analysis would require mapping this surface to identify the global minimum energy structure and the energy barriers between different conformers. The interconversion between these states generally occurs rapidly at room temperature for barriers below ~20 kcal/mol. drugdesign.org

Hypothetical Relative Energies of Key Conformers

| Conformer Description | Hypothetical Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Equatorial-Staggered (Global Minimum) | 0.00 | Propanol group is equatorial on puckered ring; side-chain is in a staggered (anti) conformation. |

| Equatorial-Gauche | ~0.6 - 1.0 | Propanol group is equatorial; side-chain is in a gauche conformation, introducing some steric strain. |

| Axial-Staggered | ~1.5 - 2.5 | Propanol group is axial, leading to significant 1,3-diaxial-like steric interactions. |

| Planar Ring Transition State | ~1.4 - 1.5 | Represents the barrier for ring inversion; high torsional strain. nih.govnih.gov |

| Eclipsed Side-Chain Transition State | ~3.0 - 4.0 | Represents the barrier for rotation around the C-C bond of the side chain. chemistrysteps.com |

Mechanistic Insights into Reaction Pathways and Intermediates (e.g., carbocation stability)

Theoretical studies can provide crucial insights into reaction mechanisms, particularly the stability of transient intermediates like carbocations. A common reaction pathway for alcohols involves protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a carbocation.

For this compound, this sequence would lead to the formation of a primary carbocation, 3-(3-methylcyclobutyl)propyl cation. Primary carbocations are notoriously unstable due to the lack of stabilizing alkyl groups and hyperconjugation. researchgate.net Consequently, reactions proceeding through this intermediate would likely require harsh conditions and be susceptible to rearrangements to form more stable carbocations.

Several rearrangement pathways for the initial primary carbocation are plausible:

1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (C2 of the propanol chain) could migrate to the positively charged carbon, resulting in a more stable secondary carbocation.

Ring Expansion: A C-C bond from the strained cyclobutane ring could migrate to the primary carbocation center. This would relieve the significant ring strain of the four-membered ring (approx. 26 kcal/mol) and form a less strained five-membered ring (cyclopentyl derivative), which is a very strong thermodynamic driving force. masterorganicchemistry.commasterorganicchemistry.com This pathway would likely lead to a secondary carbocation on a cyclopentyl ring system, which is significantly more stable than the initial primary carbocation.

Computational chemistry allows for the calculation of the activation energies for these rearrangement steps and the relative energies of the involved carbocation intermediates. It is highly probable that the pathway involving ring expansion would be kinetically and thermodynamically favored over the simple substitution at the primary carbon. The stability of carbocations is generally influenced by both electronic effects (hyperconjugation, inductive effects) and the relief of steric strain in the parent molecule. researchgate.net

Stereochemical Dynamics and Energetics of Isomers

The structure of this compound contains multiple stereogenic elements, leading to a rich stereochemical landscape.

Cis/Trans Isomerism: The cyclobutane ring is 1,3-disubstituted with a methyl group and a propanol group. This gives rise to cis and trans diastereomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. Computational studies on similarly substituted cyclobutanes often show that the trans isomer is thermodynamically more stable due to reduced steric repulsion between the substituents. chemrxiv.org The energy difference between cis and trans isomers in disubstituted cyclobutanes can range from less than 1 to several kcal/mol, depending on the size of the substituents. mdpi.comnih.gov

Chirality: The molecule contains at least two potential stereocenters: C1 of the propanol chain (the carbon bearing the -OH group) and C3 of the cyclobutane ring (the carbon bearing the methyl group). The C1 of the ring is also a stereocenter. This means the molecule is chiral and can exist as multiple pairs of enantiomers and diastereomers (e.g., (1R, 3R), (1S, 3S), (1R, 3S), (1S, 3R) configurations for the ring carbons, further complicated by the stereocenter on the side chain).

The relative energies of these various stereoisomers are dictated by the spatial arrangement of the atoms and the resulting steric interactions. For example, in the cis isomers, there would be greater steric crowding between the methyl and propanol groups, leading to a higher ground-state energy compared to the trans isomers. Computational modeling can accurately predict these energy differences, which are critical for understanding the thermodynamic populations of each isomer at equilibrium.

Hypothetical Relative Energies of Stereoisomers

| Isomer | Hypothetical Relative Gibbs Free Energy (kcal/mol) | Rationale |

|---|---|---|

| trans-isomer | 0.00 | Substituents are on opposite faces of the ring, minimizing steric strain. Thermodynamically favored. |

| cis-isomer | +1.0 - 2.0 | Substituents are on the same face, leading to increased steric repulsion. Thermodynamically less favored. mdpi.com |

Electronic Structure Analysis and Bonding Characteristics

The electronic properties and bonding in this compound are characterized by the distinct natures of the alcohol functional group and the strained cyclobutane ring.

Alcohol Group (C-O-H): The oxygen atom is highly electronegative, leading to significant polarization of the O-H and C-O bonds. masterorganicchemistry.comyoutube.com This creates a partial negative charge (δ-) on the oxygen and partial positive charges (δ+) on the attached carbon and hydrogen atoms. youtube.com This polarity is the basis for the molecule's ability to act as a hydrogen bond donor (via the -OH hydrogen) and acceptor (via the oxygen lone pairs), which governs its intermolecular interactions. savemyexams.comlibretexts.orglibretexts.org

Cyclobutane Ring: The C-C bonds within the cyclobutane ring are weaker than those in an acyclic alkane. The enforced 90° bond angles prevent optimal sp³ orbital overlap, resulting in what are often described as "bent bonds." This strain increases the energy of the molecule and the s-character of the C-H bonds. masterorganicchemistry.com

Bond Dissociation Energy (BDE): Computational methods like Density Functional Theory (DFT) are used to calculate the energy required to homolytically cleave a bond. worldscientific.comresearchgate.net For the C-O bond in the propanol side chain, the BDE would be expected to be similar to that of other primary alcohols, typically in the range of 90-95 kcal/mol. researchgate.netacs.org Investigations into related systems have shown that forming complexes, for instance with certain metals, can significantly lower the activation energy for C-O bond homolysis. nih.gov This theoretical data is fundamental for predicting the molecule's thermal stability and reactivity in bond-breaking reactions.

Advanced Analytical Methodologies for the Academic Study of 3 3 Methyl Cyclobutyl Propan 1 Ol

Chromatographic Techniques for Separation and Purity Assessment of Isomers

The primary challenge in the analysis of 3-(3-methyl-cyclobutyl)-propan-1-ol is the separation of its cis and trans diastereomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques for this purpose.

The separation of geometric isomers of substituted cycloalkanes is a well-established practice in analytical chemistry. libretexts.org The distinct spatial arrangements of the cis and trans isomers of this compound result in differences in their physical properties, such as boiling point and polarity, which can be exploited for chromatographic separation. In general, trans isomers of disubstituted cycloalkanes tend to have a more linear shape, which can lead to different retention behaviors compared to the more 'U-shaped' cis isomers. youtube.comlibretexts.org

Gas Chromatography (GC): Capillary GC is a powerful tool for separating volatile compounds like cyclobutane (B1203170) derivatives. The choice of the stationary phase is critical for resolving the cis and trans isomers. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1), separate compounds primarily based on boiling point differences. More polar phases, like those containing polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropyl functionalities, can provide enhanced selectivity based on dipole-dipole interactions. For complex mixtures of isomeric hydrocarbons, liquid crystalline stationary phases have demonstrated high selectivity for positional and geometric isomers. chemicalbook.com

In a typical GC analysis of a compound like this compound, a temperature-programmed elution would be employed to ensure adequate separation and good peak shape. The Kovats retention index, a standardized measure of retention time, is often used to characterize and identify isomers in complex mixtures. libretexts.org

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale separations, HPLC is the method of choice. The separation of cis and trans isomers can often be achieved using normal-phase or reversed-phase chromatography. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). The separation is based on differences in hydrophobicity. In some cases, the interconversion between isomers can be observed on the chromatographic timescale, leading to broadened or multiple peaks. chromforum.org For challenging separations of geometric isomers, chiral stationary phases have also been successfully employed. nih.gov

The following table outlines hypothetical GC and HPLC parameters for the analysis of this compound isomers, based on common practices for similar compounds.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (if derivatized) or Refractive Index Detector (RID) or MS |

| Temperature Program | e.g., 50 °C (2 min), then ramp to 250 °C at 10 °C/min | Isothermal, e.g., 30 °C |

| Flow Rate | e.g., 1 mL/min | e.g., 1 mL/min |

Advanced Spectroscopic Techniques for Complex Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the detailed molecular structure, including the stereochemistry of the cyclobutane ring. Both ¹H and ¹³C NMR provide critical information.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the cyclobutane ring protons are particularly informative. The puckered nature of the cyclobutane ring leads to different chemical environments for axial and equatorial protons. The coupling constants between adjacent protons can help to determine their relative orientation (cis or trans). For instance, in substituted cyclobutanes, the cis and trans isomers will exhibit distinct patterns of signals for the ring protons. wikipedia.org The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 3-methylcyclobutane derivatives, the chemical shifts of the cyclobutane ring carbons are influenced by the substituent and its stereochemistry. docbrown.info The methyl group and the propanol (B110389) side chain will also show characteristic signals.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Alcohols often undergo characteristic fragmentation pathways, including α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). acs.orgnih.gov The mass spectrum of cyclobutanol (B46151), a related compound, shows fragmentation through the loss of ethene (C₂H₄) and the ethyl radical (C₂H₅•). chemicalbook.com For this compound, one would expect to see fragmentation patterns arising from both the alcohol functional group and the cyclobutane ring.

The table below summarizes the expected spectroscopic data for this compound, based on data for analogous compounds like (3-methylcyclobutyl)methanol (B3118605) and other substituted cyclobutanes. docbrown.infonih.gov

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Complex multiplets for cyclobutane ring protons. Distinct signals for cis and trans isomers. Signals for the CH₂-OH group, the propyl chain, and the methyl group. |

| ¹³C NMR | Distinct sets of signals for the carbon atoms of the cis and trans isomers. Characteristic chemical shifts for the carbinol carbon (C-OH), the cyclobutane ring carbons, and the methyl carbon. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺). Fragments corresponding to loss of H₂O (M-18), loss of the propyl side chain, and cleavage of the cyclobutane ring. |

| Infrared (IR) Spectroscopy | Broad O-H stretching absorption around 3300-3400 cm⁻¹. C-H stretching absorptions for sp³ carbons just below 3000 cm⁻¹. C-O stretching absorption around 1050 cm⁻¹. |

Crystallographic Analysis of Crystalline Derivatives (if applicable)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including absolute stereochemistry. Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative. This can be achieved by reacting the alcohol with a reagent that introduces a rigid and often chromophoric group, which facilitates crystallization and can aid in structure determination. Examples of such derivatives include benzoates, p-nitrobenzoates, or urethanes.

Once a suitable single crystal is obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. researchgate.net This data unequivocally establishes the cis or trans configuration of the substituents on the cyclobutane ring and reveals the puckering of the ring itself. The solid-state conformation of the propanol side chain can also be determined. Numerous studies have utilized X-ray crystallography to determine the structure of complex substituted cyclobutanes. acs.orgCurrent time information in Bangalore, IN.ru.nl

The following table presents a hypothetical summary of crystallographic data that could be obtained for a crystalline derivative of this compound.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms, confirming the connectivity. |

| **Bond Angles (°) ** | Angles between bonded atoms, defining the geometry. |

| Torsional Angles (°) | Dihedral angles, defining the conformation of the molecule, including ring puckering. |

Emerging Research Areas and Future Perspectives for 3 3 Methyl Cyclobutyl Propan 1 Ol

Development of Novel and Sustainable Synthetic Routes

While established methods for synthesizing functionalized cyclobutanes exist, future research is expected to focus on developing more efficient, sustainable, and scalable pathways to 3-(3-Methyl-cyclobutyl)-propan-1-OL and its derivatives. The functionalization of cyclobutanes can be challenging, but modern synthetic strategies are providing new avenues for exploration. rsc.org

Key areas for development include:

Photochemical [2+2] Cycloadditions: This remains a cornerstone of cyclobutane (B1203170) synthesis. Future work could optimize the [2+2] cycloaddition of appropriate alkenes under visible-light photocatalysis, using green solvents and minimizing hazardous reagents. rsc.orgacs.org For instance, the reaction between 3-methyl-1-pentene (B165626) and an appropriate alkene partner could be explored using novel photosensitizers to improve yield and diastereoselectivity.

Electrochemical Synthesis: Electrochemical methods offer a green, metal- and catalyst-free approach to forming cyclobutane rings through [2+2] cycloadditions of alkene radical cations. icm.edu.placs.org The development of an electrochemical route starting from readily available olefins could provide a scalable and environmentally benign synthesis.

Catalytic Ring-Closing Metathesis (RCM): Although less common for four-membered rings, advances in RCM catalysts could enable the cyclization of a suitably designed diene precursor to form the 3-methylcyclobutane core.

Bio-inspired and Ecocatalytic Approaches: The use of biocatalysts or ecocatalysts derived from natural sources presents a frontier in sustainable chemistry. nih.gov Research could investigate enzymatic pathways or green catalysts for the key bond-forming steps, aiming to reduce waste and energy consumption. nih.gov

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |

| Photochemical [2+2] Cycloaddition | 3-Methyl-1-pentene, Acrolein derivatives | High convergence, access to complex scaffolds | Visible-light catalysis, green solvents, improved selectivity rsc.orgacs.org |

| Electrochemical Cycloaddition | Styrene derivatives, Electron-rich olefins | Metal- and catalyst-free, scalable, mild conditions icm.edu.placs.org | Optimization of electrode materials and reaction conditions |

| Modification of Cyclobutanone (B123998) | 3-Methylcyclobutanone | Versatile intermediate for functionalization | Development of stereoselective reduction methods |

| Sustainable Oxidation/Reduction | 3-(3-Methyl-cyclobutyl)-propanal or -propanoic acid | Use of green oxidants/reductants | Catalytic transfer hydrogenation, aerobic oxidation |

Exploration of its Utility in Materials Science and Polymer Chemistry

The incorporation of strained ring systems like cyclobutane into polymers can impart unique physical and chemical properties. Cyclobutane derivatives have found applications in materials science, such as in the formation of stress-responsive polymers. lifechemicals.com The bifunctional nature of this compound—containing both a modifiable ring and a reactive alcohol—makes it a promising candidate for creating novel materials.

Polyester and Polycarbonate Monomers: The primary alcohol group can be readily converted into esters or carbonates. Polymerization of these monomers, potentially with other diols or diacids, could yield polyesters and polycarbonates with the cyclobutane moiety embedded in the polymer backbone. The rigid, puckered nature of the ring could enhance thermal stability and modify mechanical properties compared to linear analogues.

Pendant Group Modification: The compound can be attached as a pendant group to a polymer backbone. For example, it could be esterified with acrylic acid to form 3-(3-Methyl-cyclobutyl)-propyl acrylate (B77674), which can then be polymerized. The cyclobutane group would influence the polymer's glass transition temperature, solubility, and surface properties.

Stimuli-Responsive Materials: The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) can be harnessed. acs.org Polymers incorporating this motif could be designed to undergo ring-opening reactions when subjected to mechanical force (mechanochemistry) or heat, altering the material's properties in a controlled manner. This could lead to applications in self-healing materials or sensors.

Topochemical Polymerization: In the solid state, molecules can be precisely arranged in a crystal lattice, and polymerization can be initiated by light or heat. wikipedia.org Derivatives of this compound could be designed to crystallize in an orientation that facilitates [2+2] cycloaddition, leading to highly ordered, crystalline polymers with unique optical or electronic properties. wikipedia.orgnih.gov

| Potential Polymer Type | Role of the Compound | Anticipated Properties | Potential Applications |

| Polyesters/Polyurethanes | Monomer (as a diol derivative) | Enhanced thermal stability, modified mechanical strength | High-performance plastics, engineering resins |

| Polyacrylates | Pendant Group (as an acrylate ester) | Tunable glass transition temperature, altered hydrophobicity | Specialty coatings, adhesives, optical materials |

| Stress-Responsive Polymers | Backbone Component | Mechanochemical response, potential for self-healing | Smart materials, sensors, damage indicators lifechemicals.com |

| 2D Covalent Networks | Building Block in Topochemical Polymerization | High structural order, unique electronic properties | Porous materials, electronics wikipedia.org |

Investigation of its Chemical Behavior in Unique Reaction Environments (e.g., flow chemistry, electrochemistry)

Modern reaction technologies like flow chemistry and electrochemistry offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. thieme-connect.comrsc.org Investigating the behavior of this compound in these environments could unlock new synthetic transformations and applications.

Flow Chemistry: Continuous flow reactors provide precise control over temperature, pressure, and reaction time, enabling reactions that are difficult to manage in batch. acs.org

Oxidation: The primary alcohol could be selectively oxidized to the corresponding aldehyde or carboxylic acid using heterogeneous catalysts packed into a flow reactor, minimizing over-oxidation and simplifying purification. researchgate.net

Dehydration: Catalytic dehydration of the alcohol to form an alkene could be enhanced in a flow system, where the continuous removal of water can drive the reaction to completion and improve yields. rsc.orgresearchgate.net

High-Temperature/High-Pressure Reactions: The cyclobutane ring could be subjected to thermal ring-opening or rearrangement reactions under conditions that are safer and more controllable in a flow setup.

Electrochemistry: Electrochemical methods utilize direct electron transfer to initiate chemical reactions, often avoiding harsh reagents. researchgate.net

Anodic Oxidation: The alcohol could be oxidized at an anode, potentially leading to dimerization or other coupling reactions.

Ring Activation: The C-C bonds of the strained cyclobutane ring could be cleaved via electrochemical activation, generating reactive radical cation intermediates that could participate in subsequent reactions, such as formal insertion of other molecules. researchgate.net This opens up pathways to more complex structures that are not accessible through traditional thermal methods. The synthesis of cyclobutanes via electrochemical [2+2] cycloadditions is a validated and efficient system. icm.edu.placs.org

| Reaction Environment | Target Transformation | Potential Advantages | Relevant Research Findings |

| Flow Chemistry | Selective Oxidation of Alcohol | Improved safety, higher selectivity, easier scale-up researchgate.net | Hf(OTf)₄ has been shown to be an excellent catalyst for alcohol dehydration in flow systems. rsc.orgresearchgate.net |

| Flow Chemistry | Catalytic Dehydration | Enhanced yield and purity by continuous product removal rsc.org | Flow chemistry enhances scalability and safety for many transformations. thieme-connect.comacs.org |

| Electrochemistry | Oxidative Ring Cleavage | Generation of novel reactive intermediates without harsh reagents researchgate.net | Anodic oxidation can activate C(sp³)–C(sp³) bonds in cyclobutanes. researchgate.net |

| Electrochemistry | Functional Group Interconversion | High functional group tolerance, mild conditions | Electrochemical systems are efficient for both cyclopropane (B1198618) and cyclobutane synthesis. icm.edu.placs.org |

Bioisosteric Research Applications focusing on Structural Design Principles (without biological activity or clinical implications)

In medicinal and materials chemistry, the concept of bioisosterism involves replacing a functional group or scaffold with another that has similar physical or chemical properties to modulate molecular characteristics. nih.govresearchgate.net The cyclobutane ring is a valuable, though underutilized, scaffold in this context. nih.gov this compound serves as an excellent model for exploring fundamental structural design principles.

Scaffold Hopping and Conformational Restriction: The puckered, three-dimensional nature of the cyclobutane ring can be used to replace planar aromatic rings (like phenyl) or more flexible acyclic or larger cyclic systems (like cyclohexane). nih.govnih.gov This substitution can rigidly orient the propyl-alcohol side chain in a specific region of space, a key strategy for understanding structure-property relationships.

Physicochemical Property Modulation: Replacing a gem-dimethyl group or a t-butyl group with a cyclobutane moiety can alter a molecule's lipophilicity, metabolic stability, and solubility profile. nih.govacs.org The 3-methylcyclobutyl group in this compound provides a specific steric footprint and electronic character that can be compared systematically to other common structural motifs.

Vectorial Growth in Fragment-Based Design: The compound can be viewed as a "3D fragment." The cyclobutane ring provides defined exit vectors for further chemical elaboration. nih.gov The ability to derivatize at both the alcohol and different positions on the ring allows for systematic exploration of chemical space, a core principle in the rational design of functional molecules.

The table below compares the structural features of the cyclobutane ring to other common chemical groups, highlighting its potential in structural design.

| Structural Feature | Cyclobutane Ring | Phenyl Ring | Cyclohexane Ring | gem-Dimethyl Group |

| Geometry | Puckered, 3D | Planar, 2D | Flexible (Chair/Boat), 3D | Tetrahedral |

| Nature | Saturated, Aliphatic | Unsaturated, Aromatic | Saturated, Aliphatic | Saturated, Aliphatic |

| Key Property | Provides conformational restriction, metabolically stable nih.govnih.gov | π-stacking interactions, electronically active | Conformationally flexible | Steric bulk |

| Design Application | Phenyl isostere, scaffold for 3D orientation nih.gov | Core scaffold, pharmacophore element | Flexible linker, hydrophobic filler | Hydrophobic anchor, metabolic blocking |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methyl-cyclobutyl)-propan-1-OL, and what factors influence yield optimization?

The synthesis of analogous propanol derivatives typically involves alkylation or nucleophilic substitution reactions. For example, 3-(3-Ethylphenoxy)propan-1-OL is synthesized via reactions between phenol derivatives and alkyl halides/alcohols under basic conditions . For this compound, a plausible route could involve the coupling of a cyclobutylmethyl halide with a propanol derivative. Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

- Temperature control : Moderate heating (60–80°C) balances reactivity and side-product formation .

Q. How can researchers characterize the stereochemical configuration of this compound?

Chiral resolution and stereochemical analysis require a combination of techniques:

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for polar interactions .

- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

- Optical rotation measurements : Compares observed rotation with literature values for analogous cyclobutyl alcohols .

Q. What spectroscopic methods are most effective for verifying the purity and structure of this compound?

- NMR spectroscopy : H and C NMR identify substituents on the cyclobutyl ring and propanol chain. For example, methyl groups on cyclobutane typically resonate at δ 1.2–1.5 ppm .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ for CHO: 129.1274) .

- FT-IR : Hydroxyl stretches (3200–3600 cm) and cyclobutane ring vibrations (650–800 cm) validate functional groups .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting data regarding the compound’s biological activity across different assay systems?

Contradictions in bioactivity data may arise from assay-specific conditions (e.g., pH, solvent compatibility). Methodological solutions include:

- Orthogonal assays : Cross-validate results using enzyme inhibition studies (e.g., IC measurements) and cellular uptake assays (e.g., fluorescence tagging) .

- Solvent standardization : Use biocompatible solvents (e.g., DMSO at <0.1% v/v) to minimize cytotoxicity artifacts .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Density Functional Theory (DFT) : Calculates transition-state energies for reactions like oxidation or nucleophilic substitution. For example, predict regioselectivity in epoxidation reactions .

- Molecular Dynamics (MD) simulations : Model solvation effects in polar vs. nonpolar solvents to optimize reaction conditions .

- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. What experimental approaches can elucidate the compound’s mechanism of action in modulating enzyme activity?

- Kinetic assays : Measure and shifts in the presence of the compound to identify competitive/non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

- Site-directed mutagenesis : Identify critical amino acid residues in the enzyme’s active site disrupted by the compound .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

Variability in physical data often stems from impurities or measurement conditions. Best practices include:

- Reproducibility testing : Repeat measurements using standardized protocols (e.g., USP melting point apparatus) .

- Solvent recrystallization : Purify the compound using solvents like ethyl acetate/hexane to isolate the dominant polymorph .

- Comparative analysis : Cross-reference data with structurally similar compounds (e.g., 3-(4-Chlorophenyl)propan-1-OL, mp 45–47°C) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Expected Value/Outcome | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 128.12 g/mol ([M+H]+) | |

| Boiling Point | Distillation (760 mmHg) | ~220–225°C (estimated) | |

| Enantiomeric Excess | Chiral HPLC (Chiralpak IB) | >98% with hexane:isopropanol (90:10) |

Q. Table 2. Common Side Reactions During Synthesis

| Reaction Step | Side Product | Mitigation Strategy | Reference |

|---|---|---|---|

| Alkylation | Diastereomer formation | Use chiral auxiliaries (e.g., Evans’ oxazolidinones) | |

| Oxidation | Over-oxidation to ketone | Controlled stoichiometry of oxidizing agents (e.g., PCC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.